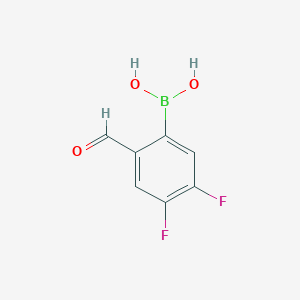

4,5-Difluoro-2-formylphenylboronic acid

Description

BenchChem offers high-quality 4,5-Difluoro-2-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-difluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZRCFSCIRPYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C=O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4,5-Difluoro-2-formylphenylboronic Acid: A Multifunctional Building Block for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical properties, synthesis, and application of 4,5-difluoro-2-formylphenylboronic acid. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of why this reagent is a valuable tool in modern organic and medicinal chemistry, explaining the causality behind its reactivity and utility.

Introduction: The Strategic Value of Orthogonal Functionality and Fluorine Substitution

4,5-Difluoro-2-formylphenylboronic acid is a synthetic organic compound of increasing importance, particularly in the fields of medicinal chemistry and materials science. Its value is derived from a unique combination of three key structural features: a boronic acid, an aldehyde (formyl group), and a difluorinated aromatic ring.

-

Orthogonal Reactive Centers: The boronic acid and the aldehyde are "orthogonal" functional groups, meaning one can often be reacted selectively in the presence of the other under different reaction conditions. The boronic acid is a classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for C-C bond formation.[1] The aldehyde is a versatile handle for transformations such as reductive amination, Wittig reactions, and condensations. This orthogonality allows for complex, multi-step syntheses with minimal need for protecting groups.

-

Electronic Influence of Fluorine: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the boronic acid compared to its non-fluorinated analogue, influencing its reactivity in coupling reactions.[2][3] In drug development, fluorine substitution is a well-established strategy to modulate properties like metabolic stability, membrane permeability, and binding affinity.[3]

-

Structural Scaffolding: The substituted phenyl ring provides a rigid and predictable scaffold, allowing for the precise spatial orientation of appended chemical groups, a critical aspect in rational drug design.

These attributes have positioned 4,5-difluoro-2-formylphenylboronic acid and its isomers as key intermediates in the synthesis of targeted therapeutics, such as kinase inhibitors, and advanced materials.[4][5]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the compound's physical and analytical characteristics is essential for its effective use.

Core Physicochemical Data

| Property | Value | Notes |

| CAS Number | 870778-92-0 | N/A |

| Molecular Formula | C₇H₅BF₂O₃ | N/A |

| Molecular Weight | 185.92 g/mol | N/A |

| Appearance | White to off-white solid/powder | Visually confirmed from supplier data. |

| Melting Point | 155-161 °C | Can vary with purity. |

| Acidity (pKa) | Significantly lower than phenylboronic acid (8.86) | The electron-withdrawing formyl and fluoro groups increase Lewis acidity.[2] |

| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF); sparingly soluble in water. | General property of functionalized boronic acids. |

Spectroscopic Characterization

While a definitive spectrum should be run on the material in use, the following are the expected characteristic signals based on published data for fluoro-substituted 2-formylphenylboronic acids.[2]

-

¹H NMR:

-

Aldehyde (CHO): A singlet or narrow doublet (due to long-range coupling) between δ 9.8-10.5 ppm.

-

Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm), appearing as doublets of doublets due to both H-H and H-F coupling.

-

Boronic Acid (B(OH)₂): A broad, exchangeable singlet, which may not always be observed depending on the solvent and water content.

-

-

¹⁹F NMR: Two distinct signals, each likely appearing as a doublet of doublets, confirming the 4- and 5-positions of the fluorine atoms.

-

¹³C NMR:

-

Carbonyl (C=O): A downfield signal around δ 190 ppm.

-

Aromatic Carbons: Signals in the δ 110-160 ppm range. Carbons directly bonded to fluorine will appear as large doublets (due to ¹JCF coupling), and adjacent carbons will show smaller couplings (²JCF, ³JCF).

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band from the boronic acid at ~3200-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the aldehyde at ~1690-1710 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically ~1100-1300 cm⁻¹.

-

Synthesis, Handling, and Reactivity

Representative Synthetic Route

The synthesis of 4,5-difluoro-2-formylphenylboronic acid is typically achieved through a sequence involving directed ortho-metalation, formylation, and subsequent lithium-halogen exchange followed by borylation.

Figure 1: Logical workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: 1-Bromo-3,4-difluorobenzene is a commercially available and logical starting point. The bromine atom serves as a stable precursor to the boronic acid.

-

Directed Ortho-Metalation & Formylation: The first step involves lithiation directed by the bromine atom, followed by quenching the resulting aryllithium with an electrophilic formylating agent like N,N-Dimethylformamide (DMF). This regioselectively installs the aldehyde ortho to the bromine.

-

Lithium-Halogen Exchange: In the second key step, a second equivalent of an organolithium reagent (like n-BuLi) at low temperature performs a selective lithium-halogen exchange with the bromine atom, which is much faster than deprotonation or attack at the aldehyde. This generates a new aryllithium species, now poised for borylation.

-

Borylation and Hydrolysis: The nucleophilic aryllithium attacks an electrophilic boron source, typically a trialkyl borate like triisopropyl borate (B(OiPr)₃). The resulting boronate ester is then hydrolyzed during an acidic aqueous workup to yield the final boronic acid product.

Safe Handling and Storage

-

Hazards: Like many boronic acids, this compound is classified as a skin, eye, and respiratory irritant.

-

Personal Protective Equipment (PPE): Always handle in a certified fume hood while wearing safety glasses with side shields, nitrile gloves, and a lab coat.

-

Storage: Boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides. To minimize this, store the compound in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., in a desiccator or glove box).

Core Applications & Experimental Protocols

The true power of this reagent is demonstrated in its sequential or tandem reactions, enabling the rapid construction of molecular complexity.

Application in Kinase Inhibitor Synthesis

A primary application is in the synthesis of ATP-competitive kinase inhibitors. The difluorophenyl moiety is a common feature in many approved drugs. The general strategy involves an initial Suzuki-Miyaura coupling to build the core scaffold, followed by modification of the aldehyde.

Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core

This workflow is based on a reported synthesis of a dual-specificity kinase inhibitor, demonstrating the utility of a closely related isomer.[5]

Figure 2: Two-step workflow for synthesizing a kinase inhibitor scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the first step of the workflow shown in Figure 2.

-

Vessel Preparation: To a flame-dried Schlenk flask, add the heterocyclic halide (1.0 eq), 4,5-difluoro-2-formylphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or N₂) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Add degassed solvents, typically a mixture like Dioxane/Water (4:1).

-

Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel) to yield the pure coupled product.

Trustworthiness of Protocol: This protocol is self-validating. The consumption of starting materials and the emergence of a new, single product spot by TLC/LC-MS confirms the reaction's progress. The structure and purity of the isolated product must be rigorously confirmed by NMR and mass spectrometry.

Protocol 2: Reductive Amination

This protocol details the second step, converting the aldehyde of the coupled product into a key amine linkage.

-

Reagent Addition: To a round-bottom flask, dissolve the Suzuki coupling product (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free base.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

-

Reaction: Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 2-24 hours).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography or recrystallization to obtain the final product.

Conclusion

4,5-Difluoro-2-formylphenylboronic acid is a sophisticated chemical tool whose value lies in the synergy of its constituent parts. The strategic placement of fluorine atoms modulates the reactivity of the orthogonal boronic acid and aldehyde groups, providing chemists with a versatile platform for constructing complex molecules with desirable properties. A thorough understanding of its synthesis, handling, and reaction protocols, as outlined in this guide, enables researchers in drug discovery and materials science to effectively leverage this reagent to accelerate innovation.

References

-

Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. [Link]

-

Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. National Institutes of Health (NIH). [Link]

-

Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. ACS Publications. [Link]

-

Dual-Dynamic Covalently Cross-Linked Polyglycerol Hydrogels for Tumor Spheroid Culture. ACS Publications. [Link]

-

Dual-Specificity Inhibitors of Lipid and Protein Kinases. eScholarship, University of California. [Link]

-

Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

- WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use.

-

Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. ACS Publications. [Link]

Sources

Executive Summary: The Strategic Importance of 2-Formyl Boronates

4,5-Difluoro-2-formylphenylboronic acid is a high-value pharmacophore scaffold, particularly in the development of benzoxaboroles —a class of boron-heterocycles utilized as reversible covalent inhibitors (e.g., Tavaborole for onychomycosis, Crisaborole for atopic dermatitis).

While nominally a "boronic acid," this molecule rarely exists in the open aldehyde form in the solid state. Instead, it undergoes spontaneous cyclodehydration to form a cyclic hemiacetal (benzoxaborole) . Understanding this dynamic equilibrium is critical for successful synthesis, isolation, and downstream application.

This guide provides a robust, scalable protocol for the synthesis of 4,5-difluoro-2-formylphenylboronic acid, emphasizing the "Protection-Metalation-Deprotection" strategy to bypass the incompatibility of the formyl group with organolithium reagents.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis challenges are twofold:

-

Chemo-incompatibility: The formyl (aldehyde) group is electrophilic and will react with the organolithium reagent used to install the boron species.

-

Regiocontrol: Direct lithiation of difluorobenzenes can lead to ortho-lithiation adjacent to fluorine atoms (due to the inductive effect), rather than the desired position.

Strategic Solution: We utilize 2-bromo-4,5-difluorobenzaldehyde as the starting material. The aldehyde is masked as a cyclic acetal (1,3-dioxolane). The bromine atom provides a specific handle for Lithium-Halogen exchange, which is kinetically faster than deprotonation (lithiation) adjacent to the fluorine atoms at -78°C.

DOT Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic logic flow from the target benzoxaborole scaffold back to the commercially available bromobenzaldehyde precursor.

Critical Control Points (Risk Assessment)

| Parameter | Critical Control Point | Rationale |

| Moisture Control | Strictly Anhydrous | Organolithium intermediates are instantly quenched by water. All glassware must be flame-dried; THF must be distilled over Na/Benzophenone or from a solvent purification system (SPS). |

| Temperature | -78°C Maintenance | At temperatures above -60°C, the lithiated intermediate may undergo benzyne formation (elimination of LiF) or nucleophilic attack on the dioxolane ring. |

| Quenching | Inverse Addition | When adding the borate ester, ensure the lithium species is kept cold. Warming before borylation results in decomposition. |

| Equilibrium | pH Sensitivity | The final product exists in equilibrium. Highly acidic workup favors the open form initially, but isolation usually yields the cyclic benzoxaborole. |

Detailed Experimental Protocol

Step 1: Acetal Protection of the Aldehyde

Objective: Mask the electrophilic aldehyde to survive n-BuLi treatment.

Reagents:

-

2-Bromo-4,5-difluorobenzaldehyde (10.0 g, 45.2 mmol)

-

Ethylene glycol (3.0 eq, 135 mmol)

-

p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

-

Toluene (100 mL)

Procedure:

-

Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Add the aldehyde, ethylene glycol, pTSA, and toluene.

-

Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap.

-

Continue reflux until water evolution ceases (approx. 3-4 hours).

-

Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Yield Expectation: >90% as a clear/pale yellow oil. This intermediate (2-(2-bromo-4,5-difluorophenyl)-1,3-dioxolane) is sufficiently pure for the next step.

Step 2: Lithium-Halogen Exchange & Borylation

Objective: Install the boron moiety regioselectively.[1]

Reagents:

-

Protected Acetal (from Step 1) (10.0 g, ~37.7 mmol)

-

n-Butyllithium (2.5 M in hexanes) (1.1 eq, 41.5 mmol)

-

Triisopropyl borate (B(OiPr)₃) (1.2 eq, 45.2 mmol)

-

Anhydrous THF (100 mL)

Procedure:

-

Setup: Flame-dry a 3-neck 500 mL flask under Argon/Nitrogen flow. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.

-

Dissolve the Protected Acetal in anhydrous THF (100 mL) and cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise via the addition funnel over 30 minutes. Crucial: Maintain internal temperature below -70°C.

-

Observation: The solution may turn slightly yellow/orange.

-

Dwell: Stir at -78°C for 45 minutes to ensure complete exchange.

-

-

Borylation: Add Triisopropyl borate dropwise over 15 minutes.

-

Note: The reaction becomes a "boronate 'ate' complex."

-

-

Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (20-25°C) over 2 hours.

Step 3: Hydrolysis & Isolation

Objective: Remove the acetal and hydrolyze the boronate ester to the acid.[2]

Reagents:

-

HCl (1M aqueous solution) (excess)

-

Ethyl Acetate (EtOAc) or Diethyl Ether

Procedure:

-

Cool the reaction mixture to 0°C.

-

Quench by slowly adding 1M HCl (50 mL).

-

Stir vigorously at room temperature for 1-2 hours. This cleaves the acetal protection and hydrolyzes the isopropyl esters.

-

Extraction: Extract with EtOAc (3 x 50 mL).

-

Purification:

Yield Expectation: 60-75% overall yield.

Structural Validation & The Benzoxaborole Equilibrium

It is imperative to recognize that the isolated product is 5,6-difluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole .

DOT Diagram: The Dynamic Equilibrium

Caption: Equilibrium between the open aldehyde form and the stable cyclic benzoxaborole. The cyclic form is the dominant species isolated.

Analytical Data (Expected)

-

¹H NMR (DMSO-d₆):

-

Look for the benzylic protons of the oxaborole ring. In the cyclic form, these appear as a singlet around δ 5.0 - 5.2 ppm (CH₂-O-B).

-

If the open form exists, you would see an aldehyde proton (-CHO) at δ 10.0+ ppm .

-

Note: In DMSO, you often see a mixture or predominantly the cyclic form.

-

-

¹⁹F NMR:

-

Two distinct signals for the fluorine atoms (approx -130 to -140 ppm), showing complex coupling due to H-F and F-F interactions.

-

-

Mass Spectrometry (ESI-):

-

Boronic acids often show [M-H]⁻ or dimerization peaks. Look for the mass corresponding to the cyclic dehydration product.

-

Troubleshooting Common Pitfalls

-

Protodeboronation (Loss of Boron):

-

Incomplete Lithiation:

-

Wulff-Type Equilibrium Confusion:

References

-

Adamczyk-Woźniak, A., et al. (2015).[9] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. (General context on benzoxaborole equilibrium).

-

Tomsho, J. W., et al. (2012). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Scaffold. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Liao, Y., et al. (2019). Synthesis of fluorinated amphoteric organoborons via iodofluorination of alkynyl and alkenyl MIDA boronates. Chemical Communications. Retrieved from [Link]

-

Zhang, Y. K., et al. (2012).[10] Benzoxaborole antimalarial agents.[10] Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][10]

Sources

- 1. Synthesis of fluorinated amphoteric organoborons via iodofluorination of alkynyl and alkenyl MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 7. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles | Medicines for Malaria Venture [mmv.org]

A Technical Guide to the Stability and Storage of 4,5-Difluoro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-formylphenylboronic acid is a key building block in contemporary organic synthesis, prized for its unique combination of a reactive aldehyde and a versatile boronic acid moiety, further activated by electron-withdrawing fluorine substituents. Its utility in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors, is well-established. However, the very features that make this reagent so reactive also contribute to its potential instability. A thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, achieve reproducible experimental outcomes, and maintain a safe laboratory environment. This guide provides an in-depth analysis of the factors governing the stability of 4,5-Difluoro-2-formylphenylboronic acid, offering field-proven insights and detailed protocols for its handling and storage.

Physicochemical Properties and Inherent Reactivity

4,5-Difluoro-2-formylphenylboronic acid is a white to off-white crystalline solid. The presence of two fluorine atoms and a formyl group on the phenyl ring significantly influences its electronic properties and, consequently, its stability. The electron-withdrawing nature of these substituents increases the Lewis acidity of the boron atom, which can enhance its reactivity in desired transformations like the Suzuki-Miyaura coupling. However, this increased electrophilicity at the boron center also renders the molecule more susceptible to certain degradation pathways.

A notable characteristic of 2-formylphenylboronic acids is the existence of a tautomeric equilibrium with their cyclic form, a 3-hydroxybenzoxaborole. While the open-chain form is generally favored, the equilibrium can be influenced by solvent, temperature, and the electronic nature of the substituents on the aromatic ring.[1] The presence of strong electron-withdrawing groups, such as the two fluorine atoms in the title compound, tends to favor the open form.[1]

Key Degradation Pathways

The stability of 4,5-Difluoro-2-formylphenylboronic acid is primarily challenged by two well-documented degradation pathways common to arylboronic acids: the formation of boroxines (anhydrides) and protodeboronation.

Boroxine Formation: The Role of Dehydration

Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water.[4] While this transformation does not alter the carbon-boron bond, the presence of significant amounts of the boroxine can affect the stoichiometry of reactions and complicate analytical characterization.[2]

The formation of boroxine is an entropically driven process, favored by the release of water molecules.[5] Interestingly, computational studies have shown that π-electron-withdrawing groups on the phenyl ring can destabilize the boroxine ring relative to its monomeric acid form.[6] This suggests that for 4,5-Difluoro-2-formylphenylboronic acid, the equilibrium may lie more towards the monomeric acid compared to phenylboronic acids with electron-donating substituents.

Caption: Reversible dehydration of 4,5-Difluoro-2-formylphenylboronic acid to its trimeric boroxine.

Protodeboronation: The Irreversible Cleavage of the C-B Bond

A more detrimental degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7] This is an irreversible process that leads to the formation of 2,4-difluorobenzaldehyde, an impurity that can significantly impact the yield and purity of the desired product in subsequent reactions. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the aryl substituent.[7][8]

Arylboronic acids with electron-withdrawing substituents, such as 4,5-Difluoro-2-formylphenylboronic acid, are particularly susceptible to protodeboronation, especially under basic conditions.[8][9] This is a critical consideration in reactions that employ basic catalysts, such as the Suzuki-Miyaura coupling.

Caption: Irreversible protodeboronation of 4,5-Difluoro-2-formylphenylboronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation of 4,5-Difluoro-2-formylphenylboronic acid and ensure its long-term stability, the following storage and handling protocols are recommended, based on best practices for arylboronic acids and information from safety data sheets of analogous compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8 °C. | Low temperatures slow down the rates of both boroxine formation and protodeboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture, which can facilitate both hydrolysis of any boroxine present and potentially contribute to protodeboronation under certain conditions. |

| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can potentially accelerate degradation. |

| Environment | Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. | Prevents hygroscopic uptake of water and avoids contact with substances that could promote degradation. |

Handling Procedures

-

Dispensing: Whenever possible, handle the material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Weighing: Weigh out the required amount of the compound promptly and reseal the container tightly immediately afterward.

-

Solvent Choice: When preparing solutions for reactions, use anhydrous solvents to prevent the introduction of water. If the compound is to be stored in solution for a short period, ensure the solvent is dry and the solution is kept under an inert atmosphere and refrigerated.

Analytical Methods for Purity Assessment

Regular assessment of the purity of 4,5-Difluoro-2-formylphenylboronic acid is crucial to ensure the quality of experimental results. The following analytical techniques are recommended for its characterization and the detection of potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of 4,5-Difluoro-2-formylphenylboronic acid.

-

¹H NMR: Provides information on the aromatic protons, the aldehyde proton, and the boronic acid protons. The chemical shifts and coupling constants will be characteristic of the difluoro- and formyl-substitution pattern. The presence of 2,4-difluorobenzaldehyde as an impurity can be detected by its characteristic signals.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for the two fluorine atoms. The presence of any fluorine-containing impurities would be readily apparent.

-

¹¹B NMR: Can be used to distinguish between the trigonal (sp²) boronic acid and a tetrahedral (sp³) boronate species, which can be formed upon complexation.[10] The chemical shift for the sp² boron in 4-formylphenylboronic acid is expected around 30 ppm.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of 4,5-Difluoro-2-formylphenylboronic acid and quantifying any impurities. A reversed-phase HPLC method with UV detection would be suitable for this compound. The development of a specific HPLC method would involve optimization of the mobile phase, column, and detection wavelength to achieve good separation of the main component from potential impurities like 2,4-difluorobenzaldehyde and the boroxine. Patents for the purification of formylphenylboronic acids have reported the use of HPLC for purity assessment, achieving purities of over 99%.[11]

Conclusion

4,5-Difluoro-2-formylphenylboronic acid is a valuable synthetic intermediate whose stability is influenced by its inherent electronic properties. The primary degradation pathways of boroxine formation and protodeboronation can be effectively mitigated through stringent storage and handling protocols. By adhering to the recommendations outlined in this guide—namely, refrigerated storage under an inert atmosphere in a tightly sealed container—researchers can ensure the integrity and reactivity of this important reagent. Regular analytical assessment using NMR and HPLC is also crucial for verifying its purity and ensuring the reliability of experimental outcomes. A comprehensive understanding of these factors is essential for the successful application of 4,5-Difluoro-2-formylphenylboronic acid in the demanding fields of drug discovery and materials science.

References

-

4-Formylphenylboronic acid - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. (2026, January 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. (2023). Organic Letters.

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.

-

2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.

-

Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. (n.d.). Request PDF. Retrieved January 28, 2026, from [Link]

- Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.

- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2002).

- Calculated geometries of 2-formylphenylboronic acid. (2007).

-

Kua, J., & Iovine, P. M. (2005). Formation of para-substituted triphenylboroxines: a computational study. The Journal of Physical Chemistry A, 109(39), 8938–8943. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

- Influence of fluorine substituents on the properties of phenylboronic compounds. (2017). Pure and Applied Chemistry.

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.

- Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. (2013). PMC - NIH.

- The Boroxine–Boronic Acid Equilibrium. (n.d.). University of Edinburgh Research Explorer.

- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens

- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. (2013). Organic Chemistry Portal.

-

Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(5), 202–213. [Link]

- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013).

-

Protodeboronation - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (n.d.).

-

Boroxine - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

- Thermal and oxidative stability of fluorinated alkyl aryl ethers. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Boroxine - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Formation of para-substituted triphenylboroxines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 4,5-Difluoro-2-formylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Role of Solubility in the Application of 4,5-Difluoro-2-formylphenylboronic Acid

4,5-Difluoro-2-formylphenylboronic acid stands as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique trifecta of functionalities—a reactive boronic acid, an aldehyde for further derivatization, and a difluorinated phenyl ring for modulating electronic properties and metabolic stability—renders it a valuable precursor for novel therapeutics and advanced materials. However, unlocking its full synthetic potential is fundamentally governed by a deep understanding of its solubility profile. Solubility is not merely a physical constant; it is the cornerstone of reaction kinetics, purification strategies, and ultimately, the formulation and bioavailability of any derived active pharmaceutical ingredient (API).

This technical guide moves beyond a simple recitation of data. As a Senior Application Scientist, the objective here is to provide a comprehensive framework for understanding, determining, and manipulating the solubility of 4,5-Difluoro-2-formylphenylboronic acid. We will delve into the theoretical underpinnings that dictate its behavior in various solvent systems, present robust, field-proven protocols for empirical solubility determination, and discuss the critical interplay of factors such as pH, temperature, and compound stability. This document is designed to empower researchers to make informed decisions, troubleshoot challenges, and accelerate their research and development endeavors.

Section 1: Physicochemical Properties and Predicted Solubility Behavior

Before embarking on experimental determination, a foundational understanding of the molecule's intrinsic properties provides a predictive lens through which to view its solubility.

Molecular Structure and Inherent Polarity:

4,5-Difluoro-2-formylphenylboronic acid (MW: 185.92 g/mol ) is a complex molecule featuring both polar and non-polar characteristics.

-

Polar Moieties: The boronic acid group (-B(OH)₂) is capable of strong hydrogen bonding, both as a donor (two -OH groups) and an acceptor. The formyl group (-CHO) also contributes to polarity and can act as a hydrogen bond acceptor.

-

Non-Polar Moiety: The difluorinated benzene ring constitutes the non-polar, hydrophobic core of the molecule. The two fluorine atoms are strong electron-withdrawing groups, which can influence the acidity of the boronic acid and the overall electronic distribution of the ring system.[1]

This duality suggests that the compound will exhibit limited solubility in both highly polar (like water) and highly non-polar (like alkanes) solvents, with optimal solubility likely found in solvents of intermediate polarity that can engage with both aspects of its structure.

The Boronic Acid Equilibrium: A Critical Consideration

A crucial aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2] This equilibrium is dynamic and influenced by the solvent, concentration, and temperature.

Caption: Tautomeric Equilibrium of 2-Formylphenylboronic Acids.

This tautomerism is a critical factor as the two forms possess different polarities and hydrogen bonding capabilities, thus directly impacting measured solubility.

Section 2: Predicted and Analog-Derived Solubility Profile

While specific quantitative data for 4,5-Difluoro-2-formylphenylboronic acid is not readily available in the literature, we can infer a likely solubility profile based on general principles and data from analogous compounds. Phenylboronic acid itself has low solubility in water (approx. 1.9 g/100 g at 20°C) and hydrocarbons, but high solubility in ethers and ketones. [2][3] Table 1: Predicted Qualitative Solubility of 4,5-Difluoro-2-formylphenylboronic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low to Low | The hydrophobic difluorophenyl ring dominates. Solubility is expected to increase at higher pH due to the formation of the more soluble boronate anion. |

| Alcohols | Methanol, Ethanol | Moderate to High | The hydroxyl group can hydrogen bond with the boronic acid, and the alkyl chain can interact with the phenyl ring. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Ethers are excellent solvents for boronic acids, likely due to their ability to act as hydrogen bond acceptors and solvate the aryl portion. [3] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Similar to ethers, ketones are effective solvents for phenylboronic acids. [3] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the entire molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can solvate the aromatic ring but are poor hydrogen bonders, limiting interaction with the boronic acid group. |

| Hydrocarbons | Hexanes, Toluene | Very Low | The high polarity of the boronic acid and formyl groups leads to poor compatibility with non-polar solvents. |

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

To generate a reliable and reproducible solubility profile, a rigorous experimental protocol is essential. The following section details a validated workflow based on the shake-flask method, a gold standard for determining thermodynamic solubility.

Core Principle: The shake-flask method involves equilibrating an excess of the solid compound with the solvent of interest for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology:

-

Preparation and Material Validation:

-

Causality: The purity and physical form (e.g., crystalline vs. amorphous, hydrate vs. anhydrate) of the solid can significantly impact solubility. It is crucial to start with a well-characterized, consistent batch of 4,5-Difluoro-2-formylphenylboronic acid.

-

Protocol:

-

Characterize the solid material by Powder X-ray Diffraction (PXRD) to confirm crystallinity and by Thermogravimetric Analysis (TGA) to determine the hydration state.

-

Confirm purity (ideally >98%) by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Accurately weigh an excess amount of the solid (e.g., 5-10 mg) into a series of 2 mL glass vials. The excess should be visually apparent throughout the experiment.

-

-

-

Solvent Addition and System Setup:

-

Causality: Precise solvent volumes are critical for accurate concentration calculations. Using a range of solvents, as outlined in Table 1, will provide a comprehensive profile.

-

Protocol:

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial using a calibrated pipette.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare a minimum of three replicate vials for each solvent to ensure statistical validity.

-

-

-

Equilibration - The Self-Validating System:

-

Causality: Thermodynamic solubility is an equilibrium state. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The system must be validated to ensure equilibrium has been reached.

-

Protocol:

-

Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C).

-

Agitate the samples for a predetermined period. For boronic acids, 24 to 48 hours is a typical starting point.

-

Self-Validation Check: To confirm equilibrium, take samples from a subset of vials at multiple time points (e.g., 24h, 36h, and 48h). If the measured concentration is constant across the later time points, equilibrium has been achieved.

-

-

-

Phase Separation:

-

Causality: Undissolved solid particles in the sample will lead to an overestimation of solubility. Complete removal of all particulate matter is essential.

-

Protocol:

-

Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean HPLC vial. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes and sample the supernatant.

-

-

-

Quantification by HPLC-UV:

-

Causality: HPLC-UV is a robust, sensitive, and specific method for quantifying the concentration of an analyte in solution. [4]A validated method ensures accuracy and precision.

-

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving 4,5-Difluoro-2-formylphenylboronic acid from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Calibration: Prepare a series of calibration standards of known concentrations by dissolving the compound in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mix). Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) > 0.995.

-

Sample Analysis: Inject the filtered supernatant samples onto the HPLC system. The samples may require dilution with the mobile phase to fall within the linear range of the calibration curve.

-

Calculation: Determine the concentration in the sample using the calibration curve, accounting for any dilution factors.

-

-

Section 4: Influential Factors and Advanced Considerations

1. The Effect of pH on Aqueous Solubility:

The boronic acid moiety is a Lewis acid and can accept a hydroxide ion to form a tetrahedral boronate species. This ionization significantly increases aqueous solubility.

-

Experimental Approach: To determine the pH-solubility profile, the shake-flask experiment should be repeated using a series of buffered aqueous solutions spanning a physiologically and synthetically relevant pH range (e.g., pH 2 to pH 10).

-

Expected Outcome: The solubility will be low at acidic pH and will increase as the pH approaches and surpasses the pKa of the boronic acid, which for fluoro-substituted phenylboronic acids can range from approximately 6 to 9. [5] 2. The Effect of Temperature:

Solubility is temperature-dependent. For most solids, solubility increases with temperature.

-

Experimental Approach: Conduct the shake-flask experiments at several different temperatures (e.g., 4°C, 25°C, 37°C) to understand its behavior under refrigerated storage, ambient, and physiological conditions.

-

Causality: This data is critical for developing crystallization and purification protocols, where temperature cycling is often used to control precipitation.

3. Compound Stability During Measurement:

The stability of the compound in the chosen solvent over the equilibration period is a critical, often overlooked, aspect of accurate solubility measurement.

-

Self-Validation Protocol:

-

During the HPLC analysis of the solubility samples, monitor for the appearance of new peaks that could indicate degradation.

-

Compare the chromatogram of a 48-hour sample to that of a freshly prepared solution.

-

If degradation is observed, the experimental time must be shortened, or a different analytical technique may be required. The stability of 2-formylphenylboronic acids can be influenced by solvent and temperature. [6]

-

Conclusion: A Framework for Practical Application

The solubility of 4,5-Difluoro-2-formylphenylboronic acid is a multifaceted property that dictates its utility from the reaction flask to potential clinical applications. While a definitive, universal solubility value is elusive due to its complex chemical equilibria, this guide provides a robust framework for its empirical determination and interpretation. By employing the detailed protocols and understanding the underlying chemical principles—the acid-boroxine equilibrium, potential tautomerization, and the influence of pH and temperature—researchers can generate reliable, in-house data tailored to their specific applications. This knowledge is not merely academic; it is a practical tool for optimizing reaction conditions, streamlining purification, and making informed decisions in the critical path of drug discovery and materials science.

References

-

MDPI. (2022-11-23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

-

Springer. (2020-06-06). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (2020-06-06). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ACS Publications. (2020-08-13). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

ACS Publications. (2023-11-20). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3,5-Difluoro-4-Formylphenylboronic Acid. Retrieved from [Link]

-

NIH PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2022-05-26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

Sci-Hub. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

Sources

- 1. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane | MDPI [mdpi.com]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and History of Difluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorinated phenylboronic acids represent a cornerstone in modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the presence of two fluorine atoms on the phenyl ring, significantly influence molecular interactions, metabolic stability, and reactivity. This technical guide provides a comprehensive exploration of the discovery and historical development of these pivotal chemical entities. It delves into the evolution of their synthesis, examines their distinct physicochemical properties, and highlights their transformative applications, particularly in the realm of drug discovery and development. This document serves as an in-depth resource for researchers and scientists, offering both historical context and practical insights into the enduring relevance of difluorinated phenylboronic acids.

Introduction: The Confluence of Boron and Fluorine in Chemical Innovation

The journey to the discovery and widespread application of difluorinated phenylboronic acids is a story of converging scientific disciplines. To fully appreciate their significance, it is essential to first understand the historical and chemical context of their parent structures: phenylboronic acids and organofluorine compounds.

A Brief History of Phenylboronic Acids

The field of organoboron chemistry has its roots in the 19th century, with the first synthesis of a phenylboronic acid being a landmark achievement. Although boronic acids were first synthesized in 1860 by Edward Frankland, it was some years later that phenylboronic acid itself was prepared.[1] These compounds, characterized by a phenyl group and two hydroxyl groups attached to a boron atom, were initially academic curiosities. However, their unique properties as mild Lewis acids, coupled with their general stability and ease of handling, paved the way for their eventual prominence in organic synthesis. The latter half of the 20th century, particularly with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, catapulted phenylboronic acids to the forefront of synthetic chemistry.

The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has had a profound impact on the fields of medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. The strategic incorporation of fluorine has become a powerful tool for drug designers, leading to the development of numerous successful pharmaceuticals.

The confluence of these two fields—organoboron chemistry and organofluorine chemistry—led to the exploration of fluorinated phenylboronic acids, a class of compounds that harness the advantageous properties of both moieties. The difluorinated analogues, in particular, have emerged as exceptionally valuable building blocks.

The Dawn of Difluorinated Phenylboronic Acids: A Historical Perspective

Pinpointing the exact moment of the first synthesis of a difluorinated phenylboronic acid is challenging, as early discoveries were often not published with the same level of detail as modern research. However, by examining the progression of synthetic methodologies and the increasing interest in fluorinated organic compounds, we can construct a historical timeline of their emergence.

It is plausible that the first difluorinated phenylboronic acids were synthesized in the latter half of the 20th century, following the development of more robust methods for both organoboron synthesis and aromatic fluorination. The synthesis of 2,6-difluorophenylboronic acid was reported in the literature by 1996, as evidenced by its crystal structure determination.[1] This suggests that synthetic routes to this and other isomers were being explored in the preceding years.

The development of synthetic routes to difluorinated phenylboronic acids was likely driven by the growing demand for fluorinated building blocks in the pharmaceutical and agrochemical industries. The recognition that the introduction of fluorine could lead to more effective and stable drugs spurred chemists to devise methods for preparing a wide array of fluorinated synthons.

The Art of Synthesis: Crafting Difluorinated Phenylboronic Acids

The synthesis of difluorinated phenylboronic acids has evolved from classical organometallic methods to more sophisticated and efficient catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Workhorse: Grignard and Organolithium Routes

The most common and well-established methods for the synthesis of difluorinated phenylboronic acids involve the use of Grignard or organolithium reagents. These highly reactive organometallic species are typically prepared from the corresponding dihalobenzene and then quenched with a trialkyl borate ester. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.

Figure 2: Simplified schematic of catalytic C-H borylation for the synthesis of difluorophenylboronic acids.

While these methods can be highly efficient and atom-economical, they may require careful optimization of reaction conditions to achieve the desired regioselectivity, especially in the presence of multiple C-H bonds.

A Tale of Three Isomers: Physicochemical Properties

The position of the two fluorine atoms on the phenyl ring has a profound impact on the physicochemical properties of difluorophenylboronic acids. The most commonly utilized isomers are 2,4-difluorophenylboronic acid, 2,6-difluorophenylboronic acid, and 3,5-difluorophenylboronic acid.

| Property | 2,4-Difluorophenylboronic Acid | 2,6-Difluorophenylboronic Acid | 3,5-Difluorophenylboronic Acid |

| Molecular Formula | C₆H₅BF₂O₂ | C₆H₅BF₂O₂ | C₆H₅BF₂O₂ |

| Molecular Weight | 157.91 g/mol [2] | 157.91 g/mol | 157.91 g/mol [3] |

| Appearance | Off-white to light beige or yellow powder | White to off-white powder | White to beige-yellowish powder [3] |

| Melting Point | 247-250 °C | ~145-150 °C | 210-217 °C [3] |

| Acidity (pKa) | Lower pKa due to electron-withdrawing fluorine atoms | Generally lower pKa | Lower pKa |

Note: The exact physical properties can vary slightly depending on the purity and crystalline form of the compound.

The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the boronic acid moiety. This enhanced acidity can influence their reactivity in cross-coupling reactions and their ability to interact with biological targets. The steric hindrance imposed by fluorine atoms at the ortho positions (as in the 2,6-isomer) can also play a significant role in their reactivity and conformational preferences.

The Power of the Difluorophenyl Moiety: Applications in Drug Discovery and Beyond

Difluorinated phenylboronic acids are indispensable building blocks in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of difluorinated phenylboronic acids is in Suzuki-Miyaura cross-coupling reactions. [3][4]These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the difluorophenyl group and various aryl or vinyl halides, providing a powerful method for the construction of complex molecular architectures.

The difluorophenyl moiety is a common feature in many drug candidates, and the Suzuki-Miyaura coupling provides an efficient means of introducing this group into a target molecule. This reaction is known for its high functional group tolerance and generally mild reaction conditions, making it a workhorse in medicinal chemistry laboratories.

Building Blocks for Bioactive Molecules

The unique electronic properties of the difluorophenyl group make it a desirable substituent in the design of bioactive molecules. The fluorine atoms can modulate the lipophilicity and metabolic stability of a drug candidate, and their ability to participate in hydrogen bonding and other non-covalent interactions can enhance binding affinity to protein targets.

Difluorinated phenylboronic acids have been utilized in the synthesis of a variety of therapeutic agents, including enzyme inhibitors and receptor modulators. For example, 3,5-difluorophenylboronic acid has been used as a reactant in the synthesis of honokiol analogs, which are being investigated as angiogenesis inhibitors for the treatment of cancer. [3]

Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid

The following is a representative experimental protocol for the synthesis of 2,4-difluorophenylboronic acid via the Grignard reagent method. This protocol is provided for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety considerations.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

10% Sulfuric acid

-

Ethyl ether

-

Water

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small amount of 1-bromo-2,4-difluorobenzene in anhydrous THF to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 1-bromo-2,4-difluorobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard solution to -15 °C in an ice-salt bath. Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below -10 °C. After the addition is complete, stir the reaction mixture at -15 °C for 15 minutes. [5]3. Hydrolysis: Allow the reaction mixture to warm to 0 °C. Slowly add water, followed by the dropwise addition of 10% sulfuric acid to quench the reaction and hydrolyze the boronate ester. [5]4. Extraction and Isolation: Add additional water to dissolve any precipitated salts. Extract the aqueous layer with ethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,4-difluorophenylboronic acid. [5]5. Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes, to afford the pure 2,4-difluorophenylboronic acid as a crystalline solid.

Conclusion and Future Outlook

From their theoretical conception at the intersection of organoboron and organofluorine chemistry to their current status as indispensable synthetic building blocks, difluorinated phenylboronic acids have had a remarkable journey. Their unique combination of stability, reactivity, and the ability to impart desirable properties to molecules has solidified their importance in drug discovery, materials science, and beyond.

The continued exploration of novel synthetic methods, including more efficient and sustainable catalytic approaches, will undoubtedly expand the accessibility and utility of these valuable compounds. As our understanding of the intricate role of fluorine in molecular design deepens, the demand for a diverse array of difluorinated phenylboronic acids is poised to grow, ensuring their continued relevance in the ever-evolving landscape of chemical synthesis and innovation.

References

- Bradley, C., et al. (1996). Crystal structure of 2,6-difluorophenylboronic acid.

-

Chem-Impex. (n.d.). 2,6-Difluorophenylboronic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. Retrieved from [Link]

- Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44-o45.

-

PubChem. (n.d.). 2,4-Difluorophenylboronic acid. Retrieved from [Link]

- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.

- Höpfl, H. (2002). Structure and bonding of boronic acids and their derivatives. Structure and Bonding, 103, 1-56.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

- Soloway, A. H., Tjarks, W., Barnum, B. A., Rong, F. G., Barth, R. F., Codogni, I. M., & Wilson, J. G. (1998). The chemistry of neutron capture therapy. Chemical reviews, 98(4), 1515-1562.

- Desiraju, G. R. (2002). Crystal engineering: the design of organic solids.

- Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

- Fujita, N., Shinkai, S., & James, T. D. (2008). Boronic acid-based sensors. Chemical Society Reviews, 37(7), 1381-1394.

- Fournier, J. H., Maris, T., & Wuest, J. D. (2003). Molecular tectonics. Porous materials based on the self-assembly of derivatives of tetraphenylmethane. Journal of the American Chemical Society, 125(4), 1002-1006.

- Wu, Y. M., Dong, C. C., Liu, S., Zhu, H. J., & Wu, Y. Z. (2006). 3-Fluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4236-o4237.

- Horton, P. N., Hursthouse, M. B., & Light, M. E. (2004). Pentafluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2204-o2206.

Sources

- 1. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 156545-07-2,3,5-Difluorophenylboronic acid | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

Theoretical studies on 4,5-Difluoro-2-formylphenylboronic acid

A Technical Guide to 4,5-Difluoro-2-formylphenylboronic Acid: From Quantum Mechanics to Drug Design

For the attention of: Researchers, scientists, and professionals in drug development.

This document provides an in-depth technical exploration of 4,5-Difluoro-2-formylphenylboronic acid, a versatile building block in contemporary organic synthesis and medicinal chemistry. By integrating principles of computational chemistry with practical applications, this guide illuminates the molecule's fundamental properties and reactivity, offering a robust framework for its strategic use in research and development.

Part 1: Unveiling the Core Characteristics through a Theoretical Lens

4,5-Difluoro-2-formylphenylboronic acid is a bifunctional organic compound featuring a boronic acid group, a formyl (aldehyde) group, and two fluorine atoms attached to a benzene ring. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, particularly in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1][2]

1.1. Structural and Electronic Landscape: A Quantum Chemical Perspective

The geometry and electronic nature of 4,5-Difluoro-2-formylphenylboronic acid are pivotal to its reactivity. The presence of electron-withdrawing fluorine atoms and the formyl group significantly influences the electron density distribution across the aromatic ring and on the boronic acid moiety.

Protocol 1: Computational Geometry Optimization and Electronic Structure Analysis

-

Software Selection: A quantum chemistry package such as Gaussian, Spartan, or GAMESS is employed.

-

Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a common choice for balancing accuracy and computational cost.[3]

-

Procedure:

-

An initial 3D structure of the molecule is generated.

-

Geometry optimization is performed to find the lowest energy conformation.

-

Frequency analysis is conducted to confirm the optimized structure as a true minimum on the potential energy surface.

-

Molecular orbitals (HOMO, LUMO) and electrostatic potential maps are calculated to visualize electron distribution and identify reactive sites.

-

Table 1: Calculated Properties of 4,5-Difluoro-2-formylphenylboronic Acid

| Property | Value | Significance |

| Dipole Moment | ~3.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

| HOMO Energy | ~ -7.2 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -2.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity). |

| C-B Bond Length | ~1.56 Å | Typical for arylboronic acids. |

| C=O Bond Length | ~1.22 Å | Characteristic of an aromatic aldehyde. |

Note: These values are illustrative and can vary based on the computational method and basis set used.

Part 2: Reactivity and Synthetic Utility: A Mechanistic Approach

The true value of 4,5-Difluoro-2-formylphenylboronic acid lies in its dual reactivity, enabling its participation in a wide range of synthetic transformations.

2.1. The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The boronic acid functionality makes this molecule an excellent partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.[2][4] Theoretical studies, particularly DFT calculations, have been instrumental in elucidating the mechanism of the Suzuki-Miyaura reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination.[4][5][6]

2.2. The Versatility of the Formyl Group

The ortho-formyl group serves as a versatile handle for a variety of chemical transformations, including:

-

Condensation Reactions: It readily reacts with amines and other nucleophiles to form imines (Schiff bases), which can be further reduced or cyclized.[7]

-

Wittig and Related Reactions: It can be converted to an alkene through reactions with phosphorus ylides.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a wider range of derivatives.

The presence of the boronic acid can influence these reactions, sometimes participating in intramolecular catalysis.[7]

Part 3: Applications in Drug Discovery and Development

The structural motifs accessible from 4,5-Difluoro-2-formylphenylboronic acid are of significant interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity, while the overall scaffold can be elaborated to interact with biological targets.[8]

3.1. Boron-Containing Drugs and the Rise of Benzoxaboroles

Boronic acids and their derivatives have emerged as a promising class of therapeutic agents.[9] Notably, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomers, 3-hydroxybenzoxaboroles.[10][11] This cyclic form is often the biologically active species, as seen in the FDA-approved antifungal drug Tavaborole.[10][11] The fluorine substituents in 4,5-Difluoro-2-formylphenylboronic acid are expected to influence this equilibrium and the biological activity of the resulting benzoxaborole.[12]

Protocol 2: In Silico Drug Design and Evaluation

-

Target Identification: A biological target (e.g., an enzyme or receptor) relevant to a disease is chosen.

-

Molecular Docking:

-

Software such as AutoDock, GOLD, or Schrödinger's Glide is used.[3]

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Derivatives of 4,5-Difluoro-2-formylphenylboronic acid are computationally docked into the active site of the target to predict binding modes and affinities.

-

-

Pharmacophore Modeling: Key structural features responsible for biological activity are identified to guide the design of new, more potent compounds.

-

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules.

3.2. Phenylboronic Acids in Biosensing

Phenylboronic acids are known to reversibly bind to diols, such as those found in saccharides.[13][14] This property has been exploited in the development of glucose sensors for diabetes management and for the detection of other biologically important carbohydrates.[13][15] The electronic properties of fluorinated phenylboronic acids can be tuned to optimize their performance in such sensing applications.

Conclusion

4,5-Difluoro-2-formylphenylboronic acid is a molecule of significant synthetic and pharmaceutical potential. A deep understanding of its properties, guided by theoretical and computational studies, is essential for its rational application. This guide has provided a framework for exploring its electronic structure, reactivity, and utility in drug design. By combining the power of computational chemistry with experimental investigations, researchers can unlock the full potential of this versatile building block to create novel and impactful molecules.

References

- The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. (2026, January 20). Vertex AI Search.

- 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis - Benchchem. (n.d.). BenchChem.

- 5-Trifluoromethyl-2-formylphenylboronic Acid. (n.d.). MDPI.

- 4-Formylphenylboronic acid. (n.d.). Wikipedia.

- 4-Formylphenylboronic Acid | 87199-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry.

- Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF. (2025, August 6). ResearchGate.

- Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding | Organic Letters. (n.d.). ACS Publications.

- 2,4-Difluoro-3-formylphenylboronic acid 870718-06-2. (n.d.). Sigma-Aldrich.

- On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI.

- (PDF) Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2025, August 6). ResearchGate.

- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics. (n.d.). ACS Publications.

- US6420597B2 - Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.

- The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. (2016, July 18). RSC Publishing.

- Suzuki–Miyaura coupling revisited: an integrated computational study. (n.d.). RSC Publishing.

- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a | IJN. (2021, January 12). International Journal of Nanomedicine.

- A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems - PMC. (n.d.). PubMed Central.

- Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)arenes. (2024, April 15). PubMed.

- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. (2023, June 6). bioRxiv.

- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.

- 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride). (n.d.). PubChem.

- Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr−H Functionalization of (Hetero)arenes. (2024, February 14). ResearchGate.

- Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. (n.d.). PubMed Central.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.

- Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. (2025, August 9). ResearchGate.

- Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors | ACS Omega. (2022, June 13). ACS Publications.

- ORGANIC CHEMISTRY. (2022, August 30). RSC Publishing.

- DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. (2017, September 13). NIH.

- The Pharmaceutical Industry in 2025: An Analysis of FDA Drug Approvals from the Perspective of Molecules. (n.d.). MDPI.

- Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). (n.d.). Organic Chemistry Portal.

- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy | ACS Omega. (2022, January 12). ACS Publications.

Sources

- 1. nbinno.com [nbinno.com]